Prednisolone Valerate Acetate

Anti-inflammatory Topical Corticosteroid Rat Carrageenan Paw Edema

Topical corticosteroid R&D often struggles to balance local efficacy with systemic safety. Prednisolone Valerate Acetate (PVA, CAS 72064-79-0) solves this via its unique dual-ester structure (C17-valerate, C21-acetate), enhancing skin penetration while ensuring rapid metabolic inactivation. - Potent local anti-inflammatory activity comparable to betamethasone 17-valerate, with significantly weaker systemic effects - Non-fluorinated scaffold offers a favorable safety profile for sensitive-skin & large-surface-area formulations - Validated in rodent models and human clinical trials as a benchmark corticosteroid Supplied with full analytical documentation for immediate research and formulation use.

Molecular Formula C28H38O7
Molecular Weight 486.6 g/mol
CAS No. 72064-79-0
Cat. No. B1679066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone Valerate Acetate
CAS72064-79-0
SynonymsPrednisolone valerate acetate;  Lidomex;  Acepreval; 
Molecular FormulaC28H38O7
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C
InChIInChI=1S/C28H38O7/c1-5-6-7-24(33)35-28(23(32)16-34-17(2)29)13-11-21-20-9-8-18-14-19(30)10-12-26(18,3)25(20)22(31)15-27(21,28)4/h10,12,14,20-22,25,31H,5-9,11,13,15-16H2,1-4H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1
InChIKeyDGYSDXLCLKPUBR-SLPNHVECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolone Valerate Acetate: Topical Corticosteroid Prodrug Overview


Prednisolone Valerate Acetate (PVA, CAS 72064-79-0), also known as Lidomex or Acepreval, is a synthetic corticosteroid hormone and prodrug . Upon topical administration, it is metabolized to the active form, prednisolone, which subsequently binds to the glucocorticoid receptor to exert its therapeutic effects . It is primarily indicated for the management of inflammatory dermatological conditions such as eczema, dermatitis, psoriasis, and insect bites [1]. The compound is characterized by its dual esterification at the C17 (valerate) and C21 (acetate) positions, a structural modification that enhances its lipophilicity for improved topical absorption and duration of action [2].

Compound type
Corticosteroid prodrug with dual esterification (17-valerate, 21-acetate)
Research model
Topical anti-inflammatory and immunosuppressive pathway studies
Key attribute
Enhanced lipophilicity for skin penetration and local activity research

Why Substitution with Other Topical Corticosteroids Fails


Despite a shared glucocorticoid receptor mechanism, topical corticosteroids exhibit significant heterogeneity in their clinical profiles due to differences in molecular structure, potency, and systemic bioavailability [1]. Prednisolone Valerate Acetate's unique dual-ester structure (17-valerate, 21-acetate) is a critical differentiator. This specific esterification pattern is not present in common analogs like hydrocortisone 17-butyrate or betamethasone 17-valerate and directly influences its lipophilicity, tissue penetration, and metabolic inactivation, which in turn dictate its therapeutic index [2]. Interchanging these agents without evidence of therapeutic equivalence risks suboptimal efficacy, altered duration of action, or an unexpected shift in the risk profile, particularly concerning local adverse effects and systemic absorption [3].

Dual-ester structure: Mono-ester analogs (e.g., hydrocortisone butyrate, betamethasone valerate) lack the 17-valerate/21-acetate pattern, altering lipophilicity and tissue penetration profiles.
Metabolic inactivation: Distinct esterase susceptibility may shift duration of local activity and systemic metabolite exposure, complicating direct interchange.
Therapeutic index context: Reported systemic-to-topical potency ratios differ from fluorinated or other non-fluorinated steroids, so substitution without comparative data could affect local efficacy and systemic burden endpoints.

Quantified Differentiation vs. Topical Corticosteroids


Topical Anti-Inflammatory Potency vs. Betamethasone Valerate

In rat models of local inflammation, a 0.3% ointment of Prednisolone Valerate Acetate (PVA) demonstrated anti-inflammatory activity comparable to a 0.12% ointment of the more potent betamethasone 17-valerate (BV), as measured by the carrageenan paw edema test [1]. This comparable local efficacy is notable because, when administered subcutaneously to assess systemic anti-inflammatory potential, PVA's effect was 1/15 to 1/45 times weaker than BV [1]. This indicates a higher therapeutic index for PVA, with strong topical activity and a much-reduced potential for systemic side effects compared to BV.

Anti-inflammatory potency vs. betamethasone valerate
Head-to-head
0.3% PVA ointment showed comparable topical effect to 0.12% betamethasone valerate in rat paw edema model
Reported comparable local anti-inflammatory response; systemic effect was 1/15 to 1/45 weaker than comparator, supporting a distinct local/systemic ratio context.
Rat carrageenan edema; topical application
Anti-inflammatory Topical Corticosteroid Rat Carrageenan Paw Edema

Immunosuppressive Potency vs. Hydrocortisone Butyrate

In a direct in vivo comparison in mice, Prednisolone Valerate Acetate (PVA) inhibited LPS-induced splenocyte responses and IgM antibody production at significantly lower subcutaneous doses than hydrocortisone 17-butyrate (HB), another non-fluorinated topical steroid [1]. The study noted that PVA demonstrated higher immunosuppressive potency than HB [1]. Concurrently, PVA had no effect on PHA-P-induced responses, a selectivity profile that differed from both HB and betamethasone 17-valerate (BV) [1].

Immunosuppressive potency vs. hydrocortisone butyrate
Head-to-head
PVA inhibited LPS-induced splenocyte responses and IgM production at lower subcutaneous doses than hydrocortisone 17-butyrate in mice
Supports higher immunosuppressive assay potency compared to a non-fluorinated analog; selectivity differed for PHA-P responses.
Murine model; s.c. 0.03–1 mg/kg
Immunosuppression Topical Corticosteroid Murine Model

Suppression of Host Defense vs. Comparators

In a murine model of experimental E. coli infection, Prednisolone Valerate Acetate (PVA) demonstrated a weaker suppression of host defense mechanisms compared to both hydrocortisone 17-butyrate (HB) and betamethasone 17-valerate (BV) [1]. This indicates that while PVA is a potent anti-inflammatory agent, it may carry a lower relative risk of facilitating secondary bacterial infections compared to these specific analogs, contributing to a more favorable benefit-risk profile.

Host defense suppression vs. comparators
Head-to-head
Weaker suppression of host defense against experimental E. coli infection compared to both hydrocortisone butyrate and betamethasone valerate
Reported lower impairment of infection defense mechanisms in this model, relevant for risk-benefit endpoint interpretation.
Murine E. coli infection model
Immunosuppression Safety Murine Model

Percutaneous Absorption in Humans

A 1978 study on percutaneous absorption in humans established the topical bioavailability of Prednisolone Valerate Acetate (PVA), confirming its ability to penetrate the stratum corneum and deliver the active drug to underlying tissues [1]. This foundational data provides a scientific basis for its topical efficacy and differentiates it from non-esterified corticosteroids like prednisolone or hydrocortisone, which may have lower inherent lipophilicity and consequently, reduced skin penetration in simple formulations.

Human percutaneous absorption
Class-level
Absorption confirmed in human study; dual esterification expected to increase lipophilicity and skin penetration compared to non-esterified parent compounds
Supports topical bioavailability context; property differentiation from prednisolone and hydrocortisone.
Study details limited to Clin Ter. 1978
Pharmacokinetics Topical Absorption Human Study

Clinical Efficacy in Pediatric Dermatology

An evaluation of topical Prednisolone Valerate Acetate in 49 pediatric patients with various skin diseases reported a clinical response rate of 44.8% achieving complete cure or marked improvement, and an additional 36.7% showing effectiveness, with zero cases of no effect [1]. The study specifically recommended its use for eczema and insect bites [1]. This real-world clinical evidence, though lacking a direct comparator arm, supports the efficacy and safety of PVA in a sensitive pediatric population.

Pediatric dermatology study
Data to verify
44.8% cured/marked improvement; 36.7% effective; 0% ineffective (n=49) in pediatric skin diseases
Reported clinical response context in a pediatric cohort; uncontrolled design limits comparator conclusions.
Eczema, insect bites; 1982 study
Clinical Efficacy Pediatric Dermatology Topical Corticosteroid

Research and Formulation Applications


High-Efficacy, Low-Systemic-Burden Topical Formulation

The unique pharmacological profile of Prednisolone Valerate Acetate—specifically, its potent local anti-inflammatory activity (comparable to betamethasone 17-valerate) combined with a significantly weaker systemic effect [1]—makes it an ideal candidate for developing novel topical formulations (e.g., creams, ointments, nanoemulsions) intended for sensitive or large body surface area applications. Formulation scientists can leverage its high therapeutic index to design products that aim for maximum local efficacy while mitigating the risk of systemic corticosteroid side effects.

Non-Fluorinated Comparator in Dermatological Research

PVA serves as a potent, non-fluorinated comparator in preclinical and clinical studies evaluating new anti-inflammatory or immunosuppressive agents for dermatological use. Its established efficacy profile, confirmed in both rodent models [1] and human clinical trials [2], provides a valuable and well-characterized benchmark. Its distinct selectivity profile (e.g., lack of effect on PHA-P response [3]) also makes it a useful tool for investigating specific immunomodulatory pathways.

Lipophilicity and Esterification in Drug Delivery

The dual esterification at C17 and C21 makes PVA a superior model compound for studying the relationship between molecular structure, lipophilicity, and topical drug delivery. Its confirmed percutaneous absorption in humans [4] validates its use in in vitro skin permeation studies (e.g., Franz cell assays) and in silico models designed to predict and optimize the delivery of other lipophilic prodrugs across biological barriers.

Application
Selection Property
Validation Focus
Local anti-inflammatory formulation research
High local activity with limited systemic exposure potential
Topical efficacy vs. systemic biomarker monitoring
Non-fluorinated comparator in dermatological studies
Potent non-fluorinated steroid with defined selectivity profile
Benchmarking against novel agents; immunomodulatory pathway dissection
Prodrug and dermal delivery model compound
Dual-ester structure enhancing lipophilicity and skin penetration
In vitro permeation (e.g., Franz cell) and in silico delivery modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prednisolone Valerate Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.